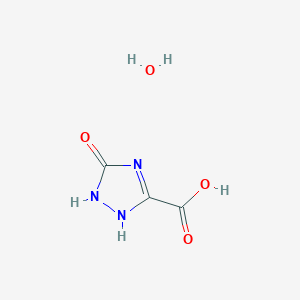
Sodium 4-cyanoisothiazole-3,5-bis(thiolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) typically involves the reaction of 4-cyanoisothiazole with sodium thiolate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for Sodium 4-cyanoisothiazole-3,5-bis(thiolate) are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction is crucial for its applications in proteomics research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-cyanoisothiazole-3,5-dithiolate
- Disodium 4-cyano-1,2-thiazole-3,5-dithiolate
Uniqueness
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) is unique due to its specific molecular structure, which allows it to interact with proteins in a distinct manner. This uniqueness makes it valuable in proteomics research and other scientific applications .
Eigenschaften
IUPAC Name |
disodium;4-cyano-1,2-thiazole-3,5-dithiolate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S3.2Na.4H2O/c5-1-2-3(7)6-9-4(2)8;;;;;;/h8H,(H,6,7);;;4*1H2/q;2*+1;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILKSOTWYFLBHE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1[S-])[S-].O.O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2Na2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride](/img/structure/B7826953.png)

![2-[Cyclopentyl(methyl)azaniumyl]acetate](/img/structure/B7826971.png)




![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride](/img/structure/B7826998.png)



![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)
